Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-
Description
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- (CAS: 876566-09-5) is a structurally complex organic compound featuring a bromophenyl group, an acetamide backbone, and a formylphenoxy substituent. This molecule is characterized by its dual functionality: the electron-withdrawing bromine atom on the phenyl ring enhances electrophilic reactivity, while the formyl group (-CHO) enables participation in condensation reactions, such as Schiff base formation .
Synthesis and Applications: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it has been utilized as a precursor in the preparation of chitosan-Schiff base nanoparticles (Cs-SBBr NPs) for antibacterial applications against Helicobacter pylori .
Properties
CAS No. |
88951-64-8 |
|---|---|
Molecular Formula |
C15H12BrNO3 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) |
InChI Key |
RLBDBBORVXQCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide
Reagents :
-
4-Bromoaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve 4-bromoaniline (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add TEA (1.2 equiv) as a base to scavenge HCl.
-
Slowly add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
-
Purify via recrystallization from ethanol.
Key Data :
Etherification with 4-Hydroxybenzaldehyde
Reagents :
-
2-Chloro-N-(4-bromophenyl)acetamide
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Dissolve 2-chloro-N-(4-bromophenyl)acetamide (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) in acetone.
-
Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv).
-
Reflux at 60°C for 12 hours.
-
Filter to remove salts, concentrate under vacuum, and extract with ethyl acetate.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Reaction Mechanism :
K₂CO₃ deprotonates 4-hydroxybenzaldehyde, generating a phenoxide ion that displaces chloride in a nucleophilic substitution. KI enhances reactivity via the "Finkelstein effect."
Key Data :
-
Yield : 75–80%
-
IR (cm⁻¹) : 1690 (C=O, acetamide), 1685 (C=O, aldehyde), 1240 (C–O–C).
-
¹H NMR (400 MHz, CDCl₃) : δ 9.93 (s, 1H, CHO), 8.12 (brs, 1H, NH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.48 (d, J = 8.7 Hz, 2H, ArH), 7.19 (d, J = 8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH₂).
Optimization and Alternative Methodologies
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 78 |
| DMF | Cs₂CO₃ | 80 | 65 |
| THF | NaH | 25 | 42 |
Acetone with K₂CO₃ provided optimal yields due to favorable polarity and base strength.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) increased yields to 85% by improving ion mobility in heterogeneous systems.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry :
¹³C NMR (100 MHz, CDCl₃) :
Purity Assessment
HPLC : >98% purity (C18 column, acetonitrile/water 60:40, λ = 254 nm).
Challenges and Troubleshooting
-
Byproduct Formation :
-
N-Acylation of 4-hydroxybenzaldehyde: Minimized by using excess 4-hydroxybenzaldehyde (1.2 equiv).
-
-
Purification Difficulties :
-
Column chromatography with gradient elution (hexane → ethyl acetate) resolved co-elution issues.
-
Industrial-Scale Considerations
-
Cost Efficiency : Bulk procurement of 4-bromoaniline (~$120/kg) and chloroacetyl chloride (~$90/kg).
-
Waste Management : KI and K₂CO₃ residues neutralized with acetic acid for safe disposal.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- with structurally related compounds, emphasizing substituent effects on physical properties and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The bromine and chlorine substituents increase melting points compared to methoxy or nitrophenyl groups, likely due to enhanced intermolecular halogen bonding .
- Bioactivity : The bromophenyl derivative exhibits superior antibacterial activity against H. pylori compared to its unsubstituted analog (Cs-SBA), attributed to increased lipophilicity and membrane penetration .
Biological Activity
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-, also known by its CAS number 88951-64-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound is synthesized through various chemical routes, typically involving acetamide derivatives with phenoxy and bromophenyl moieties. The molecular formula is with a molecular weight of approximately 334.10 g/mol. The structure can be represented by the following SMILES notation: C1=CC=C(C=C1)C(=O)OCC(=O)N(C)C1=CC=C(C=C1)Br.
Antimicrobial Properties
Research has demonstrated that N-(4-bromophenyl)-2-(4-formylphenoxy)-acetamide exhibits notable antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of similar compounds showed promising antibacterial effects, suggesting that modifications in the structure can enhance biological activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated using the Sulforhodamine B (SRB) assay against human breast adenocarcinoma (MCF7) cell lines. The results indicated that certain derivatives demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related receptors, providing insights into their mechanisms of action.
The proposed mechanism of action for N-(4-bromophenyl)-2-(4-formylphenoxy)-acetamide involves the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. The presence of the bromophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites.
Case Studies
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like ampicillin .
- Anticancer Study : Another study focused on the compound's effect on MCF7 cells, revealing an IC50 value of 15 µM, indicating significant cytotoxicity compared to untreated controls .
Comparative Analysis
The following table summarizes the biological activities observed in various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
